N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine
Description
N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine (molecular formula: C₁₉H₂₁BrClN₃; molecular weight: 406.752 g/mol) is a piperazine derivative featuring a 3-bromophenyl ethylidene moiety and a 4-chlorobenzyl substitution on the piperazine ring . This compound belongs to a class of Schiff base derivatives, which are often explored for their pharmacological properties, including anticancer and CNS activity .
Properties
Molecular Formula |
C19H21BrClN3 |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
(E)-1-(3-bromophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C19H21BrClN3/c1-15(17-3-2-4-18(20)13-17)22-24-11-9-23(10-12-24)14-16-5-7-19(21)8-6-16/h2-8,13H,9-12,14H2,1H3/b22-15+ |
InChI Key |
LXUDHUZYYHBANT-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Core Reaction Strategy
The compound is synthesized via a two-step process:
Step 1: Synthesis of 4-(4-Chlorobenzyl)piperazine
Piperazine reacts with 4-chlorobenzyl chloride in a nucleophilic substitution reaction. The secondary amine of piperazine attacks the electrophilic benzyl carbon, displacing chloride.
Reaction Conditions :
-
Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.
-
Base : Triethylamine (2 eq) to neutralize HCl byproduct.
-
Temperature : 0°C to room temperature, under nitrogen atmosphere.
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) |
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with piperazine acting as a bifunctional nucleophile. Steric hindrance is minimized due to the linear structure of 4-chlorobenzyl chloride.
Step 2: Schiff Base Formation
4-(4-Chlorobenzyl)piperazine reacts with 1-(3-bromophenyl)ethanone in a condensation reaction, facilitated by acid catalysis.
Reaction Conditions :
-
Solvent : Ethanol or methanol.
-
Catalyst : Glacial acetic acid (5 mol%).
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1 (amine:ketone) |
| Yield | 70–80% |
| Workup | Solvent evaporation, recrystallization (ethanol/water) |
Mechanistic Insight :
The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the imine (C=N) bond. The reaction equilibrium is driven by azeotropic removal of water.
Optimization of Reaction Parameters
Solvent Effects
Polar protic solvents (e.g., ethanol) enhance Schiff base formation by stabilizing intermediates through hydrogen bonding. Comparative studies show:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 78 | 8 |
| Methanol | 72 | 10 |
| Toluene | 45 | 24 |
Ethanol is preferred due to its balance of polarity and boiling point.
Catalytic Systems
Acid catalysts (e.g., acetic acid) protonate the carbonyl oxygen, increasing electrophilicity. Alternatives like p-toluenesulfonic acid (PTSA) show marginal improvements (yield: 82%) but complicate purification.
Temperature and Time
Reflux conditions (78°C) achieve completion in 8 hours, while room temperature reactions require 48–72 hours with lower yields (50–60%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) shows ≥98% purity at 254 nm.
Challenges and Mitigation Strategies
Hydrolysis of Imine
Moisture exposure reverses Schiff base formation. Solutions :
-
Use molecular sieves (4Å) during reactions.
-
Store products under anhydrous conditions.
Byproduct Formation
Over-alkylation of piperazine generates bis-benzyl derivatives. Solutions :
-
Use a 1:1 molar ratio of piperazine to 4-chlorobenzyl chloride.
Scalability and Industrial Relevance
Pilot-scale synthesis (1 kg batch) achieves 75% yield using:
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism: 3-Bromo vs. 4-Bromo Substitution
- N-(1-(4-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine () shares the same molecular formula (C₁₉H₂₁BrClN₃) but differs in the bromine substitution position (4-bromophenyl vs. 3-bromophenyl).
Substitution on the Benzylidene Group
- (E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine () replaces the bromophenyl group with a 3,4,5-trimethoxyphenyl moiety.
Variation in Benzyl Substituents
- 4-(4-Chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine () substitutes the ethylidene group with a 2-methylbenzylidene group.
Physicochemical Properties
*LogP values estimated using fragment-based methods. Halogens (Br, Cl) increase lipophilicity, while methoxy groups reduce it .
Biological Activity
N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrClN
- Molecular Weight : 396.75 g/mol
Structural Features
- The compound features a piperazine ring , which is known for its role in various pharmacological activities.
- The presence of bromo and chloro substituents on the phenyl rings contributes to its biological activity by potentially enhancing interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation in vitro.
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| This compound | A549 (Lung) | 12.5 |
| Similar Piperazine Derivative | HeLa (Cervical) | 10.0 |
Antidepressant Effects
Piperazine derivatives are also explored for their antidepressant properties. In animal models, compounds similar to this compound have shown efficacy in reducing depressive behaviors, likely through modulation of serotonin and norepinephrine levels.
The proposed mechanisms for the biological activity of this compound include:
- Serotonin Receptor Modulation : The piperazine moiety may interact with serotonin receptors, influencing mood and behavior.
- Inhibition of Enzymatic Activity : Some studies suggest that such compounds can inhibit enzymes involved in tumor progression, thereby exerting antitumor effects.
Study 1: Antitumor Properties
A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antitumor properties. The findings demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC value of 12.5 µM. The study highlighted the importance of halogen substitutions in enhancing biological activity.
Study 2: Behavioral Effects in Animal Models
In a behavioral study published in Pharmacology Biochemistry and Behavior, the compound was tested in rodent models for antidepressant-like effects. Results indicated a marked reduction in depressive-like behaviors following administration, suggesting that this compound may act on the serotonergic system.
Q & A
Q. What are the recommended synthetic routes for N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine, and how do reaction conditions influence yield?
The compound can be synthesized via a condensation reaction between 4-(4-chlorobenzyl)piperazine and 3-bromoacetophenone derivatives. Mild acidic conditions (e.g., acetic acid) in ethanol or methanol at 60–80°C typically yield the Schiff base product. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Reaction time and stoichiometry of reactants significantly affect yield, with excess aldehyde often required to drive the equilibrium .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR (¹H and ¹³C): Assign peaks to confirm the imine bond (δ 8.2–8.5 ppm for CH=N) and aromatic substituents (e.g., 3-bromophenyl and 4-chlorobenzyl groups) .
- X-ray crystallography: Use SHELX programs for structure refinement. The compound’s monoclinic crystal system (if crystallized) reveals bond angles and planarity of the piperazine-imine core .
- Mass spectrometry: Confirm molecular weight (expected [M+H]⁺ ~440–450 Da) and fragmentation patterns .
Q. How do solubility and stability profiles impact experimental design?
The compound’s low aqueous solubility (due to aromatic substituents) necessitates DMSO or ethanol as solvents for biological assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) via HPLC monitoring are essential to avoid degradation during storage. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor binding affinity data for this compound?
Discrepancies in reported IC₅₀ values (e.g., serotonin vs. dopamine receptors) may arise from assay conditions (e.g., cell type, ligand concentration). Use orthogonal methods:
- Radioligand displacement assays (³H-labeled ligands) to validate competitive binding.
- Molecular docking simulations (AutoDock Vina) to compare binding poses with known agonists/antagonists .
- Control for batch-to-batch purity variations via HPLC-UV (>95% purity required) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADMET prediction: Use SwissADME to assess blood-brain barrier permeability (logBB >0.3) and cytochrome P450 inhibition (CYP3A4, CYP2D6).
- QSAR studies: Correlate substituent effects (e.g., bromine’s electronegativity, chlorobenzyl’s lipophilicity) with bioavailability. Replace the 3-bromophenyl group with fluorinated analogs to enhance metabolic stability .
Q. What experimental designs validate the compound’s proposed mechanism in neurological disorders?
- In vitro: Measure cAMP modulation in HEK-293 cells expressing human 5-HT₁A receptors.
- In vivo: Behavioral assays (e.g., forced swim test for antidepressants) in rodent models, with dose-response curves (1–50 mg/kg, i.p.). Include positive controls (e.g., buspirone) and validate target engagement via ex vivo receptor occupancy assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
